(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid
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Overview
Description
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is a synthetic organic compound that features an iodoacetamido group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and amino acids.
Amidation: The formation of the amide bond involves reacting the iodinated intermediate with an appropriate amine or amino acid derivative.
Final Steps: The final steps may include purification and characterization of the compound using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and other reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The naphthyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Bromoacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Chloroacetamido)-3-(naphthalen-2-yl)propanoic acid
- (S)-2-(2-Fluoroacetamido)-3-(naphthalen-2-yl)propanoic acid
Uniqueness
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromo, chloro, and fluoro counterparts. The naphthyl group also contributes to its unique properties by enhancing its aromatic character and potential interactions with biological targets.
Properties
CAS No. |
284679-25-0 |
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Molecular Formula |
C15H14INO3 |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
(2S)-2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
CGTIVLUYQQMXDB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)CI |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI |
Origin of Product |
United States |
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